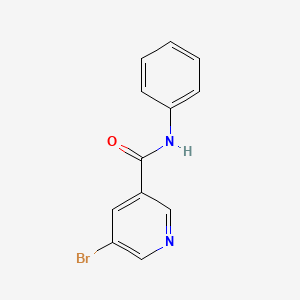

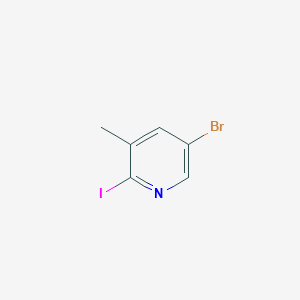

5-Bromo-2-iodo-3-methylpyridine

Descripción general

Descripción

The compound 5-Bromo-2-iodo-3-methylpyridine is a halogenated pyridine derivative, which is a class of compounds that have garnered significant interest in the field of medicinal chemistry and materials science due to their potential applications. These compounds often serve as key intermediates in the synthesis of complex molecules for pharmaceuticals and other advanced materials.

Synthesis Analysis

The synthesis of halogenated pyridines, such as 5-Bromo-2-iodo-3-methylpyridine, involves various strategies including halogenation, cross-coupling reactions, and halogen dance reactions. For instance, the preparation of 5-brominated and 5,5'-dibrominated bipyridines and bipyrimidines has been achieved through Stille coupling and reductive symmetric coupling procedures . Similarly, the synthesis of 5-bromo-2-iodopyrimidine, which is closely related to the target molecule, has been described using palladium-catalysed cross-coupling reactions . Moreover, the synthesis of 5-bromopyridyl-2-magnesium chloride from 5-bromo-2-iodopyridine through an iodo-magnesium exchange reaction has been reported, which is a key step in the synthesis of functionalized pyridines .

Molecular Structure Analysis

The molecular structure of halogenated pyridines is characterized by the presence of halogen atoms, which can significantly influence the electronic properties of the molecule. Quantum mechanical and spectroscopic studies, such as those conducted on 2-Amino-3-bromo-5-nitropyridine, provide insights into the electronic and vibrational characteristics of these compounds . These studies often involve density functional theory (DFT) calculations and spectroscopic techniques like FT-IR and FT-Raman to understand the molecular geometry and electronic distribution.

Chemical Reactions Analysis

Halogenated pyridines participate in a variety of chemical reactions, primarily due to the reactivity of the halogen substituents. For example, 5-Bromo-2-chloro-4-fluoro-3-iodopyridine has been used as an intermediate for the synthesis of pentasubstituted pyridines using halogen dance reactions . The 'halogen dance' is a term used to describe the rearrangement of halogen atoms within a molecule, which can be exploited to create diverse substitution patterns on the pyridine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines are influenced by the nature and position of the halogen substituents. These properties include melting points, boiling points, solubility, and stability, which are important for the practical application of these compounds in synthesis. The presence of multiple halogens can also confer unique reactivity profiles, as seen in the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, where regioselective reactions were employed to achieve the desired substitution pattern .

Aplicaciones Científicas De Investigación

Application 1: Synthesis of Novel Pyridine-Based Derivatives

- Summary of the Application : This study describes the synthesis of a series of novel pyridine derivatives using 5-Bromo-2-methylpyridin-3-amine . These derivatives have potential applications as chiral dopants for liquid crystals .

- Methods of Application : The synthesis was achieved through a palladium-catalyzed Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids . The reaction yielded these novel pyridine derivatives in moderate to good yield .

- Results or Outcomes : The synthesized pyridine derivatives were analyzed using Density Functional Theory (DFT) studies . The compound 4b exhibited the highest percentage lysis value (41.32%) against clot formation in human blood among all newly synthesized compounds .

Application 2: Organic Synthesis

- Summary of the Application : 5-Bromo-2-iodo-3-methylpyridine is an important intermediate in organic synthesis . It is used in the production of a wide range of molecules, including N-heterocycles, pharmaceuticals, and agrochemicals.

- Methods of Application : The specific methods of application can vary widely depending on the target molecule. Generally, it involves reactions such as substitution, addition, or elimination, often under the influence of a catalyst.

- Results or Outcomes : The outcomes of these reactions are diverse, as they can lead to a wide range of different molecules. The yield, purity, and properties of the resulting compounds depend on the specific reaction conditions.

Application 3: Production of Dyes

- Summary of the Application : 5-Bromo-2-iodo-3-methylpyridine can be used in the synthesis of dyes . These dyes can have various applications, including textiles, printing inks, and plastics .

- Methods of Application : The compound can be used as a starting material or intermediate in the synthesis of dyes. The specific procedures can vary widely, often involving reactions with other compounds to form the dye molecule .

- Results or Outcomes : The resulting dyes can have a wide range of colors and properties, depending on the specific synthesis process. They can be used to color a variety of materials .

Application 4: Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors

- Summary of the Application : This study describes an optimized strategy for the synthesis of potent p38α mitogen-activated protein kinase inhibitors . These inhibitors have potential applications in the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis .

- Methods of Application : The synthesis was achieved through a series of reactions starting from 2-fluoro-4-methylpyridine . The overall yield could be increased from 3.6% to 29.4% .

- Results or Outcomes : The synthesized inhibitors were analyzed and it was found that the (S)-enantiomer is two times more potent .

Application 5: Building Block for the β-Alanine Moiety of an αvβ3 Antagonist

- Summary of the Application : 5-Bromo-2-methylpyridine is used as a building block for the β-alanine moiety of an αvβ3 antagonist . These antagonists have potential applications in the treatment of various diseases .

- Methods of Application : The specific methods of application can vary widely depending on the target molecule .

- Results or Outcomes : The outcomes of these reactions are diverse, as they can lead to a wide range of different molecules .

Safety And Hazards

5-Bromo-2-iodo-3-methylpyridine is classified as having acute toxicity (oral, dermal, inhalation), causing skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, contact with skin and eyes, and to use protective clothing, gloves, safety glasses, and dust respirator when handling this compound .

Direcciones Futuras

The future directions for 5-Bromo-2-iodo-3-methylpyridine could involve its use in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . Additionally, its role as an NADPH oxidase inhibitor suggests potential applications in the treatment and prophylaxis of NOX-mediated diseases .

Propiedades

IUPAC Name |

5-bromo-2-iodo-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrIN/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWEVEMCJHLQDTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433452 | |

| Record name | 5-Bromo-2-iodo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-iodo-3-methylpyridine | |

CAS RN |

376587-52-9 | |

| Record name | 5-Bromo-2-iodo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B1277950.png)

![3-amino-3-[3-(4-methylphenoxy)phenyl]propanoic Acid](/img/structure/B1277951.png)

![n6-[2-(4-Aminophenyl)ethyl]adenosine](/img/structure/B1277953.png)